5-{[(2R)-1-hydroxybutan-2-yl]amino}pyridine-2-carbonitrile 5-{[(2R)-1-hydroxybutan-2-yl]amino}pyridine-2-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17798129
InChI: InChI=1S/C10H13N3O/c1-2-8(7-14)13-10-4-3-9(5-11)12-6-10/h3-4,6,8,13-14H,2,7H2,1H3/t8-/m1/s1
SMILES:
Molecular Formula: C10H13N3O
Molecular Weight: 191.23 g/mol

5-{[(2R)-1-hydroxybutan-2-yl]amino}pyridine-2-carbonitrile

CAS No.:

Cat. No.: VC17798129

Molecular Formula: C10H13N3O

Molecular Weight: 191.23 g/mol

* For research use only. Not for human or veterinary use.

5-{[(2R)-1-hydroxybutan-2-yl]amino}pyridine-2-carbonitrile -

Specification

Molecular Formula C10H13N3O
Molecular Weight 191.23 g/mol
IUPAC Name 5-[[(2R)-1-hydroxybutan-2-yl]amino]pyridine-2-carbonitrile
Standard InChI InChI=1S/C10H13N3O/c1-2-8(7-14)13-10-4-3-9(5-11)12-6-10/h3-4,6,8,13-14H,2,7H2,1H3/t8-/m1/s1
Standard InChI Key DVFAHWSVSLEXOS-MRVPVSSYSA-N
Isomeric SMILES CC[C@H](CO)NC1=CN=C(C=C1)C#N
Canonical SMILES CCC(CO)NC1=CN=C(C=C1)C#N

Introduction

5-{[(2R)-1-hydroxybutan-2-yl]amino}pyridine-2-carbonitrile is a complex organic compound featuring a pyridine ring substituted with a carbonitrile group and an amino side chain. This compound belongs to the class of pyridine derivatives, which are widely studied for their diverse biological activities and applications in medicinal chemistry.

Synthesis Methods

The synthesis of 5-{[(2R)-1-hydroxybutan-2-yl]amino}pyridine-2-carbonitrile typically involves several steps, including the reaction of appropriate precursors under controlled conditions. Techniques such as chromatography may be employed for purification to optimize yield and purity.

Synthesis Steps Overview

  • Precursor Selection: Choosing appropriate starting materials that can undergo the necessary transformations.

  • Reaction Conditions: Careful control of temperature, solvent choice, and reaction time.

  • Purification: Use of chromatography to isolate the pure compound.

Chemical Reactivity

This compound can participate in various chemical reactions due to its functional groups. Understanding these reactions is crucial for developing synthetic pathways for related compounds or derivatives that may exhibit enhanced biological activity.

Potential Reactions

  • Nucleophilic Substitution: The cyano group can undergo nucleophilic substitution reactions.

  • Hydrolysis: The cyano group can be hydrolyzed to form carboxylic acids or amides.

  • Reduction: The cyano group can be reduced to form amines.

Biological Activities and Applications

Pyridine derivatives, including 5-{[(2R)-1-hydroxybutan-2-yl]amino}pyridine-2-carbonitrile, are known for their diverse biological activities. These compounds are often studied for their roles as inhibitors in various biological pathways, which can lead to applications in medicinal chemistry, particularly in treating diseases associated with uncontrolled cell proliferation.

Potential Biological Applications

  • Cancer Treatment: Similar pyridine derivatives have shown potential in treating cancer.

  • Pharmacological Investigations: The compound's interaction with biological targets can be studied using techniques like molecular docking and in vitro assays.

Comparison with Similar Compounds

Several compounds share structural features with 5-{[(2R)-1-hydroxybutan-2-yl]amino}pyridine-2-carbonitrile. These include other pyridine derivatives with different functional groups, which can exhibit distinct pharmacokinetics and biological activities.

Comparison Table

Compound NameStructure FeaturesUnique Aspects
5-{[(2R)-1-hydroxybutan-2-yl]amino}pyridine-2-carbonitrilePyridine ring with carbonitrile and hydroxylated amino side chainPotential for diverse biological activities
5-(Pyridin-2-yl)aminopyrazine-2-carbonitrilePyridine and pyrazine rings with carbonitrileEnhanced lipophilicity and distinct pharmacokinetics
3-(Pyridin-2-yloxy)propanehydrazideContains an ether linkage with a hydrazideExhibits different reactivity due to hydrazide functional group

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator